FERROUS OXALATE

Description

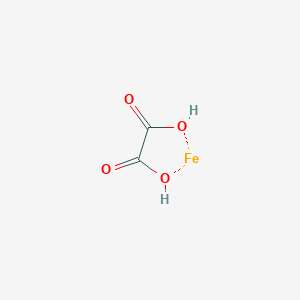

Structure

3D Structure of Parent

Properties

CAS No. |

15843-42-2 |

|---|---|

Molecular Formula |

FeC2O4 C2H2FeO4 |

Molecular Weight |

145.88 g/mol |

IUPAC Name |

iron;oxalic acid |

InChI |

InChI=1S/C2H2O4.Fe/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

SKEUTFNJHQAPGY-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.[Fe] |

Canonical SMILES |

C(=O)(C(=O)O)O.[Fe] |

Pictograms |

Irritant |

Synonyms |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Molecular Weight of Ferrous Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of ferrous oxalate dihydrate (FeC₂O₄·2H₂O). It covers the theoretical calculation based on standard atomic weights and details common experimental protocols for its empirical determination, including thermogravimetric analysis and redox titration.

Physicochemical Properties of this compound Dihydrate

This compound dihydrate is a coordination compound that is encountered as a yellow crystalline powder. It serves as a precursor for the synthesis of iron-based materials and has applications in various chemical processes. A summary of its key quantitative properties is presented below.

| Property | Value |

| Molecular Formula | FeC₂O₄·2H₂O |

| Molecular Weight | 179.89 g/mol [1][2][3][4] |

| CAS Number | 6047-25-2[2][4][5][6] |

| Density | 2.28 g/mL at 25 °C[4][5][6] |

| Melting Point | Decomposes at 190 °C[5][6] |

| Appearance | Yellow crystalline powder[5][7] |

| Solubility | Poorly soluble in water[7], Insoluble in acetic acid[5] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound dihydrate is FeC₂O₄·2H₂O.

The calculation, based on the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC), is detailed in the table below.[3][7]

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol )[3][8] | Total Weight ( g/mol ) |

| Iron | Fe | 1 | 55.845 | 55.845 |

| Carbon | C | 2 | 12.011 | 24.022 |

| Oxygen | O | 6 (4 in oxalate, 2 in water) | 15.999 | 95.994 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Total | 179.893 |

The accepted molecular weight for this compound dihydrate is 179.89 g/mol .

Caption: Logical workflow for the theoretical calculation of molecular weight.

Experimental Determination of Molecular Weight

The molecular formula and weight of hydrated salts like this compound dihydrate can be verified experimentally. The following protocols outline two common and effective methods.

Method 1: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound dihydrate, heating leads to two distinct mass loss events: an initial loss corresponding to the dehydration of water molecules, followed by the decomposition of the anhydrous salt at a higher temperature. By quantifying the initial mass loss, one can determine the number of water molecules in the hydrate.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound dihydrate powder into a TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Set the atmosphere to an inert gas flow (e.g., Nitrogen or Argon) at a rate of 20-50 mL/min to prevent oxidation.

-

Define the temperature program: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Analysis:

-

The TGA thermogram will show a first mass loss step occurring up to approximately 230 °C. This step corresponds to the loss of the two molecules of water of crystallization.[1]

-

Calculate the percentage mass loss for this dehydration step.

-

The theoretical mass percentage of water in FeC₂O₄·2H₂O is: (2 * M_H₂O) / M_Total = (2 * 18.015 g/mol ) / 179.89 g/mol ≈ 20.03%

-

Compare the experimental mass loss percentage to the theoretical value. A close correlation confirms the presence of two water molecules, thereby validating the molecular weight of the dihydrate.

-

Caption: Experimental workflow for molecular formula confirmation via TGA.

Method 2: Redox Titration with Potassium Permanganate (KMnO₄)

Principle: Both the ferrous ion (Fe²⁺) and the oxalate ion (C₂O₄²⁻) in this compound can be oxidized by a strong oxidizing agent like KMnO₄ in an acidic solution. By titrating a known mass of the sample with a standardized KMnO₄ solution, the total number of moles of electrons transferred can be determined, which allows for the calculation of the equivalent weight and thus the molecular weight of the compound.

Relevant Half-Reactions:

-

Oxidation:

-

Fe²⁺ → Fe³⁺ + e⁻

-

C₂O₄²⁻ → 2CO₂ + 2e⁻

-

-

Reduction:

-

MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

-

The overall stoichiometry shows that 5 moles of this compound react with 3 moles of permanganate.

Experimental Protocol:

-

Preparation of Standard KMnO₄ Solution: Prepare and standardize a ~0.02 M KMnO₄ solution against a primary standard like sodium oxalate.

-

Sample Preparation:

-

Accurately weigh about 1.2-1.4 g of this compound dihydrate.[9]

-

Transfer the solid to a beaker and dissolve it in approximately 100 mL of 1 M sulfuric acid (H₂SO₄). Gentle warming may be required to facilitate dissolution.[9]

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with 1 M H₂SO₄.[9]

-

-

Titration:

-

Pipette a 25 mL aliquot of the this compound solution into a conical flask.

-

Add an additional ~20 mL of 1 M H₂SO₄ to ensure the solution remains acidic throughout the titration.

-

Heat the solution to about 60-70 °C.

-

Titrate the hot solution with the standardized KMnO₄ solution. The permanganate solution acts as its own indicator. The endpoint is reached when a faint, persistent pink color is observed in the solution.[10]

-

Repeat the titration until concordant results are obtained.

-

-

Analysis:

-

Use the volume and molarity of the KMnO₄ solution to calculate the moles of KMnO₄ used.

-

Using the 5:3 stoichiometric ratio (5 moles of FeC₂O₄ to 3 moles of KMnO₄), calculate the moles of this compound in the aliquot.

-

Scale this value up to find the total moles in the 250 mL flask.

-

Calculate the experimental molecular weight using the initial mass of the sample and the calculated total moles: MW = (Initial Mass of Sample) / (Total Moles of Sample)

-

A result close to 179.89 g/mol will confirm the sample's identity and purity.

-

References

- 1. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. When this compound is titrated against K₂Cr₂O₇ m eq. of Fe²⁺, C₂O₄² - askIITians [askiitians.com]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. When this compound is titrated against K_2Cr_2O_7, the milli-equivalent.. [askfilo.com]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion | MDPI [mdpi.com]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. Atomic Weights and Isotopic Compositions for Iron [physics.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ncert.nic.in [ncert.nic.in]

what is the CAS number for ferrous oxalate

An In-depth Technical Guide to Ferrous Oxalate

This technical guide provides a comprehensive overview of this compound, a chemical compound with significant applications in both industrial and research settings. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

This compound, also known as iron(II) oxalate, is an inorganic compound with the chemical formula FeC₂O₄. It is most commonly found in its dihydrate form, FeC₂O₄·2H₂O.[1] It is a yellow to dark brown solid that is sparingly soluble in water.[2][3][4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous this compound | This compound Dihydrate |

| CAS Number | 516-03-0[2][3][5] | 6047-25-2[2][6][7] |

| Molecular Formula | C₂FeO₄[3][5] | FeC₂O₄·2H₂O[6] |

| IUPAC Name | Iron(II) oxalate[2] | Iron(II) oxalate dihydrate |

| Synonyms | Iron oxalate, this compound[2][8] | Humboldtine[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 143.86 g/mol (anhydrous)[5] |

| 179.90 g/mol (dihydrate)[6][9] | |

| Appearance | Yellow to dark brown powder or solid[4] |

| Solubility in Water | Low[2] |

| Decomposition Temperature | ~190°C[4] |

| Specific Gravity | 2.3 at 20°C[9] |

Synthesis and Experimental Protocols

This compound can be synthesized through the reaction of an iron(II) salt with oxalic acid or a soluble oxalate salt.[1][10]

Experimental Protocol 1: Synthesis from Ferrous Salt and Oxalic Acid

This protocol describes the synthesis of this compound by reacting ferrous chloride with oxalic acid.[10]

Materials:

-

Iron metal (e.g., steel wool)

-

Hydrochloric acid (HCl)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Preparation of Ferrous Chloride: React iron metal with hydrochloric acid to produce a solution of ferrous chloride (FeCl₂). The reaction is: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g).[10]

-

Precipitation of this compound: Add a solution of oxalic acid to the ferrous chloride solution. This compound will precipitate out of the solution as it has low solubility. The reaction is: FeCl₂(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + 2HCl(aq).[10]

-

Isolation and Purification: The this compound precipitate can be isolated by filtration. It should then be washed with distilled water to remove any remaining impurities and dried.

Experimental Protocol 2: Synthesis from Ferrotitaniferous Mineral Sands

A recent study has demonstrated the synthesis of alpha this compound dihydrate from ferrotitaniferous mineral sands using hot pressurized aqueous oxalic acid.[11][12]

Materials:

-

Ferrotitaniferous mineral sand

-

1.5 M Oxalic acid solution

Procedure:

-

Reaction: The synthesis is carried out in a pressurized reactor at a temperature of either 115°C or 135°C for a reaction time of 2 to 12 hours.[11][12]

-

Separation: After the reaction, the mixture is allowed to settle to separate the solid precipitate from the supernatant.[11]

-

Washing and Drying: The resulting yellowish precipitate of this compound dihydrate is washed until a neutral pH is achieved and then air-dried at 80°C for 6 hours.[11]

References

- 1. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 3. CAS 516-03-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound 516-03-0 India [ottokemi.com]

- 5. This compound | C2FeO4 | CID 10589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. biofuranchem.com [biofuranchem.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Solubility of Ferrous Oxalate: A Technical Guide for Researchers

An In-depth Examination of the Aqueous and Organic Solubility of a Key Chemical Compound

This technical guide provides a comprehensive overview of the solubility of ferrous oxalate (FeC₂O₄), a compound of significant interest in various fields, including materials science, analytical chemistry, and drug development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is critical for its application and formulation. This document details the solubility of this compound in aqueous and organic media, outlines the factors influencing its dissolution, and provides detailed experimental protocols for its quantification.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its use in various applications. The following tables summarize the available quantitative data for its solubility in water and note the general insolubility in common organic solvents.

Solubility in Water

This compound is sparingly soluble in water, with its solubility showing a positive correlation with temperature. The most commonly cited form is the dihydrate (FeC₂O₄·2H₂O).

| Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L)¹ | Ksp (Solubility Product Constant)² |

| 20 | 0.008 | 4.45 x 10⁻⁴ | 1.98 x 10⁻⁷ |

| 25 | 0.097[1][2] | 5.39 x 10⁻³ | 2.91 x 10⁻⁵ |

¹ Molar solubility calculated based on the molecular weight of this compound dihydrate (179.89 g/mol ). ² Ksp is calculated from the molar solubility (s) as Ksp = s².

Note: There is limited publicly available data on the solubility of this compound in water across a broad range of temperatures.

Solubility in Organic Solvents

This compound is generally considered insoluble in common organic solvents.[3] While specific quantitative data is scarce in publicly available literature, its ionic and polymeric nature suggests poor solubility in non-polar and many polar organic solvents.[1]

| Solvent | Chemical Formula | Solubility |

| Methanol | CH₃OH | Insoluble (qualitative)[4] |

| Ethanol | C₂H₅OH | Insoluble (qualitative)[4] |

| Acetone | C₃H₆O | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available |

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in aqueous solutions. Understanding these factors is crucial for controlling its precipitation and dissolution.

-

Temperature: The solubility of this compound in water increases with a rise in temperature.[5]

-

pH: this compound's solubility is highly dependent on pH. It is more soluble in acidic solutions.[6][7] In neutral to basic solutions, it tends to precipitate.[5]

-

Complex Ion Formation: The presence of certain ligands or excess oxalate ions can lead to the formation of soluble iron-oxalate complexes, such as [Fe(C₂O₄)₂]²⁻, which increases the overall solubility.[5][8]

-

Presence of Other Ions: The common ion effect can reduce the solubility of this compound. Conversely, the presence of other ions can affect the ionic strength of the solution, which can influence solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility can be achieved through several analytical methods. Below are detailed protocols for three common approaches.

Spectrophotometric Determination of Ferrous Ion Concentration

This method relies on the reaction of ferrous ions (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)₃]²⁺, which can be quantified using a spectrophotometer at its maximum absorbance wavelength (λ_max) of approximately 510 nm.[9]

Reagents and Equipment:

-

This compound dihydrate (FeC₂O₄·2H₂O)

-

Deionized water

-

Hydroxylamine hydrochloride solution (10% w/v)

-

1,10-phenanthroline solution (0.1% w/v in 50% ethanol)

-

Sodium acetate buffer solution (1 M)

-

Standard iron solution (e.g., from ferrous ammonium sulfate)

-

Volumetric flasks and pipettes

-

Spectrophotometer

-

Constant temperature water bath/shaker

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound dihydrate to a known volume of deionized water in an Erlenmeyer flask.

-

Place the flask in a constant temperature water bath shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand at the constant temperature for any undissolved solid to settle.

-

Carefully filter the supernatant through a fine filter paper to obtain a clear, saturated solution.

-

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of known Fe²⁺ concentrations from the standard iron solution.

-

To a series of volumetric flasks, add a known volume of each standard, 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[10]

-

Dilute to the mark with deionized water and allow 10 minutes for color development.[10]

-

Measure the absorbance of each standard at 510 nm against a reagent blank.

-

Plot a calibration curve of absorbance versus Fe²⁺ concentration.

-

-

Analysis of Saturated Solution:

-

Take a known aliquot of the filtered saturated this compound solution and place it in a volumetric flask.

-

Add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate buffer.[10]

-

Dilute to the mark with deionized water and allow 10 minutes for color development.

-

Measure the absorbance of the solution at 510 nm.

-

Determine the Fe²⁺ concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The molar solubility of this compound is equal to the determined molar concentration of Fe²⁺.

-

Convert the molar solubility to g/100 mL using the molecular weight of this compound dihydrate.

-

Titrimetric Determination of Oxalate Concentration

This method involves the titration of the oxalate ion in a saturated solution with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion acts as its own indicator.

Reagents and Equipment:

-

This compound dihydrate

-

Deionized water

-

Standardized potassium permanganate solution (~0.02 M)

-

Sulfuric acid (1 M)

-

Burette, pipette, conical flasks

-

Hot plate

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the spectrophotometric method.

-

-

Titration:

-

Pipette a known volume (e.g., 25 mL) of the clear, saturated this compound solution into a conical flask.

-

Add an equal volume of 1 M sulfuric acid to the flask.

-

Heat the solution to 60-70°C.[11]

-

Titrate the hot solution with the standardized KMnO₄ solution from the burette until a faint, persistent pink color is observed.[12]

-

Record the volume of KMnO₄ solution used.

-

-

Calculation of Solubility:

-

The balanced redox reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

-

From the stoichiometry, 5 moles of oxalate react with 2 moles of permanganate.

-

Calculate the moles of MnO₄⁻ used in the titration.

-

Calculate the moles of C₂O₄²⁻ in the aliquot of the saturated solution.

-

The molar solubility of this compound is equal to the molar concentration of the oxalate ion.

-

Convert the molar solubility to g/100 mL.

-

Gravimetric Determination of this compound

This is a direct method to determine the amount of dissolved solid in a known volume of a saturated solution.

Reagents and Equipment:

-

This compound dihydrate

-

Deionized water

-

Evaporating dish

-

Analytical balance

-

Oven

-

Volumetric pipette

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound as described previously.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully pipette a known volume (e.g., 50 or 100 mL) of the clear, saturated solution into the evaporating dish.

-

Gently heat the evaporating dish to evaporate the water. Avoid boiling to prevent splattering.

-

Once the water has evaporated, place the dish in an oven at a temperature sufficient to dry the residue without decomposition (e.g., 100-110°C).

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial mass of the evaporating dish.

-

Calculate the solubility in g/100 mL by dividing the mass of the residue by the volume of the solution taken and multiplying by 100.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

References

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. Iron(II) oxalate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

- 4. Sciencemadness Discussion Board - this compound precipitation - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound dihydrate CAS#: 6047-25-2 [amp.chemicalbook.com]

- 7. This compound CAS#: 516-03-0 [m.chemicalbook.com]

- 8. This compound dihydrate | 6047-25-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 11. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

understanding the crystal structure of α-ferrous oxalate dihydrate

An In-depth Technical Guide to the Crystal Structure of α-Ferrous Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of α-ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O), a compound of interest in various fields including materials science and geochemistry. The document summarizes key crystallographic data, details experimental protocols for its characterization, and visualizes its structural features and the workflow for its analysis.

Crystal Structure and Properties

α-Ferrous oxalate dihydrate, also known as the mineral humboldtine, is a coordination polymer consisting of ferrous ions (Fe²⁺), bidentate oxalate anions (C₂O₄²⁻), and water molecules.[1][2] The crystal structure is characterized by infinite linear chains of alternating iron cations and oxalate anions extending along the b-axis.[2] Each Fe²⁺ ion is octahedrally coordinated to four oxygen atoms from two oxalate ligands in the equatorial positions and two oxygen atoms from water molecules in the axial positions.[2] These chains are interconnected through hydrogen bonds.[3]

The α-polymorph of ferrous oxalate dihydrate crystallizes in the monoclinic system with the space group C2/c.[4][5][6] This is the more stable form of the compound.[6] Another polymorph, β-ferrous oxalate dihydrate, crystallizes in the orthorhombic system.[2][5]

Crystallographic Data

The crystallographic parameters of α-ferrous oxalate dihydrate have been determined by various studies, primarily using X-ray and neutron diffraction techniques. The data presented in the following tables are compiled from multiple sources to provide a comprehensive overview.

Table 1: Unit Cell Parameters for α-Ferrous Oxalate Dihydrate

| Parameter | Value (Reference[4]) | Value (Reference[7]) | Value (Reference[8]) |

| a (Å) | 12.0166 | 12.209 ± 0.004 | 12.06 |

| b (Å) | 5.5563 | 5.5526 ± 0.0007 | 5.56 |

| c (Å) | 9.9227 | 9.865 ± 0.003 | 9.95 |

| β (°) | 128.536 | 128.2 ± 0.06 | 128.5 |

| Cell Volume (ų) | 518.235 | 525.6 ± 0.5 | - |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | C 1 2/c 1 | - |

| Temperature (K) | Not Specified | 297.2 ± 0.14 | Not Specified |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso) for α-Ferrous Oxalate Dihydrate at 0.1 GPa

Note: This data is from a study on the effects of pressure on the crystal structure.

| Atom | Wyckoff Position | x | y | z | Occupancy | Biso (Ų) |

| Fe1 | 4e | 0.5 | 0.8118(2) | 0.25 | 1 | 0.0132(3) |

| O1 | 8f | 0.3546(3) | 0.6922(6) | 0.0416(4) | 1 | 0.0162(8) |

| O2 | 8f | 0.2079(3) | 0.8925(6) | 0.0559(4) | 1 | 0.0173(8) |

| O3w | 8f | 0.5794(4) | 0.5218(7) | 0.2010(5) | 1 | 0.0211(9) |

| C1 | 8f | 0.2647(4) | 0.7490(9) | -0.0042(5) | 1 | 0.013(1) |

| H1 | 8f | 0.528(6) | 0.402(12) | 0.187(8) | 1 | 0.025 |

| H2 | 8f | 0.612(7) | 0.530(12) | 0.142(8) | 1 | 0.025 |

Source: Adapted from Müller et al. (2021)[1]

Experimental Protocols

The determination and characterization of the crystal structure of α-ferrous oxalate dihydrate involve several key experimental techniques.

Synthesis of Single Crystals

High-quality single crystals are essential for accurate diffraction studies. A common method for synthesizing α-FeC₂O₄·2H₂O is through hydrothermal synthesis.[1][9]

Protocol for Hydrothermal Synthesis:

-

Reactant Preparation: Metallic iron is dissolved in dilute sulfuric acid to form an iron(II) sulfate solution.[2]

-

Reaction Mixture: The iron(II) sulfate solution is then reacted with an excess of dimethyl oxalate in a Teflon-lined stainless-steel autoclave.[2]

-

Hydrothermal Conditions: The autoclave is heated to a specific temperature (e.g., 120 °C) and maintained for a set duration to allow for the slow crystallization of α-ferrous oxalate dihydrate.[1]

-

Cooling and Isolation: The reaction vessel is then slowly cooled to room temperature, and the resulting single crystals are isolated, washed, and dried.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, including unit cell parameters and atomic positions.

Single-Crystal X-ray Diffraction Protocol:

-

Crystal Mounting: A suitable single crystal of α-ferrous oxalate dihydrate is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected at various orientations.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters. Rietveld refinement is often used for powder XRD data.[4]

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of light atoms, such as hydrogen, in the crystal structure.

Neutron Diffraction Protocol:

-

Sample Preparation: A deuterated sample (α-FeC₂O₄·2D₂O) is often used to reduce incoherent scattering from hydrogen atoms.[10]

-

Data Collection: The powdered or single-crystal sample is placed in a neutron beam at a research reactor or spallation source. The diffraction pattern is collected using a neutron detector.

-

Data Analysis: The data is analyzed similarly to X-ray diffraction data to determine the crystal and magnetic structures.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a sensitive technique for probing the local chemical environment of iron atoms, providing information about their oxidation state and coordination.[2]

⁵⁷Fe Mössbauer Spectroscopy Protocol:

-

Sample Preparation: A powdered sample of α-ferrous oxalate dihydrate, often enriched with ⁵⁷Fe, is placed in a sample holder.[1][9]

-

Data Acquisition: The sample is exposed to a source of gamma rays (typically ⁵⁷Co), and the absorption spectrum is recorded as a function of the velocity of the source relative to the absorber.

-

Spectral Analysis: The resulting Mössbauer spectrum is fitted with Lorentzian lines to determine hyperfine parameters such as the isomer shift (IS) and quadrupole splitting (QS), which provide information about the electronic state and local symmetry of the iron ions.[6]

Visualizations

The following diagrams illustrate the logical workflow for crystal structure determination and the coordination environment of the iron atom in α-ferrous oxalate dihydrate.

Caption: Workflow for the determination of the crystal structure of α-ferrous oxalate dihydrate.

Caption: Octahedral coordination environment of the Fe²⁺ ion in α-ferrous oxalate dihydrate.

References

- 1. mdpi.com [mdpi.com]

- 2. politesi.polimi.it [politesi.polimi.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Crystalline-selected synthesis of this compound dihydrate from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 6. scielo.br [scielo.br]

- 7. crystallography.net [crystallography.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. journals.iucr.org [journals.iucr.org]

A Technical Guide to Humboldtine: The Natural Occurrence of Ferrous Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humboldtine, the naturally occurring dihydrate form of ferrous oxalate (FeC₂O₄·2H₂O), is a rare organic mineral with significant implications in geochemistry, materials science, and potentially pharmacology.[1] Its formation is intrinsically linked to organic-rich environments, often in association with coal deposits and microbial activity.[2][3] This technical guide provides a comprehensive overview of humboldtine, focusing on its physicochemical properties, natural formation pathways, and the experimental protocols for its characterization. The quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this unique mineral.

Physicochemical and Crystallographic Properties

Humboldtine presents as a yellow to amber-yellow mineral, often found in botryoidal or fibrous aggregates.[1][2][4] It is notably soft, with a Mohs hardness of 1.5 to 2.[1][2][4] The mineral is soluble in acids.[2] A comprehensive summary of its quantitative properties is presented in the following tables.

Physical and Chemical Properties

| Property | Value | Reference |

| Formula | Fe²⁺(C₂O₄)·2H₂O | [2][4] |

| Molecular Weight | 179.90 g/mol | [5] |

| Color | Yellow to amber-yellow, lemon-yellow | [2][4] |

| Lustre | Resinous, Dull | [2][4] |

| Hardness (Mohs) | 1.5 - 2 | [1][2][4] |

| Density (Measured) | 2.28 g/cm³ | [2][4] |

| Density (Calculated) | 2.307 g/cm³ | [1][4] |

| Cleavage | Perfect on {110}; imperfect on {100} and {010} | [4][6] |

| Solubility | Soluble in acids | [2] |

Crystallographic Data

Humboldtine crystallizes in the monoclinic system.[1][2][4]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2][4] |

| Class (H-M) | 2/m - Prismatic | [2] |

| Space Group | C2/c | [1][2][4] |

| Cell Parameters | a = 12.011(11) Å, b = 5.557(5) Å, c = 9.920(9) Å, β = 128.53(3)° | [1][2][4] |

| Unit Cell Volume | 517.96 ų | [2] |

| Z | 4 | [1] |

Optical Properties

| Property | Value | Reference |

| Type | Biaxial (+) | [6] |

| Refractive Indices | nα = 1.494, nβ = 1.561, nγ = 1.692 | [1][6] |

| Pleochroism | X = very pale yellowish green; Y = pale greenish yellow; Z = bright yellow | [6] |

Natural Occurrence and Formation

Humboldtine is a rare mineral, found in a limited number of locations worldwide, including Germany, Brazil, the United Kingdom, Canada, the United States, Hungary, the Czech Republic, and Italy.[7] Its formation is primarily associated with specific geological environments.

The dominant formation pathway for humboldtine is through the interaction of iron-bearing minerals with oxalic acid in anoxic, organic-rich environments.[1] Key geological settings include:

-

Coal Deposits: Humboldtine is frequently found as coatings on fracture surfaces in brown coal (lignite) deposits.[6] The oxalic acid is a product of the decomposition of plant matter and other organic materials within the coal seams.

-

Hydrothermal Veins and Pegmatites: While less common, humboldtine can also occur in hydrothermal mineral deposits and granitic pegmatites.[6]

-

Biomineralization: The formation of humboldtine can be mediated by microorganisms. Fungi, such as Aspergillus niger, are known to produce oxalic acid, which can react with iron-rich substrates to form humboldtine.[3][8]

The following diagram illustrates the generalized geological formation pathway of humboldtine.

Caption: Geological formation pathway of humboldtine.

Experimental Protocols for Characterization

The characterization of humboldtine involves a suite of analytical techniques to determine its structure, composition, and thermal properties. The following sections provide detailed methodologies for key experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the unit cell parameters of a humboldtine sample.

Methodology:

-

Sample Preparation: A small, representative portion of the mineral sample is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a low-background sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed using appropriate software. The positions and intensities of the diffraction peaks are compared to a reference pattern for humboldtine from a crystallographic database (e.g., the International Centre for Diffraction Data). Unit cell parameters are refined using a least-squares method.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in humboldtine, particularly the oxalate and water molecules.

Methodology:

-

Sample Preparation: A small amount of the powdered humboldtine sample (approximately 1-2 mg) is mixed with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.

-

Data Collection: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes of the oxalate anion (C-O and C=O stretching) and the water molecules (O-H stretching and H-O-H bending).

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability of humboldtine and the decomposition process.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered humboldtine sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Collection: The sample is heated from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The first mass loss step corresponds to the dehydration of the two water molecules. Subsequent mass loss steps are associated with the decomposition of the anhydrous this compound to iron oxides. The decomposition of humboldtine typically begins with the loss of water at around 130-141°C, followed by the decomposition of the anhydrous oxalate at approximately 235°C, and further decomposition at higher temperatures.[9]

The following diagram illustrates a generalized experimental workflow for the characterization of a potential humboldtine sample.

Caption: Experimental workflow for humboldtine characterization.

Potential Applications and Future Research

While primarily of geochemical interest, the unique properties of this compound have led to research into its potential applications. Synthetic humboldtine is considered an important intermediate and a key building block for the preparation of various advanced materials.[1][4] Further research into the synthesis of humboldtine and its derivatives could open avenues for new materials with novel magnetic, electronic, or catalytic properties. In the context of drug development, understanding the formation and stability of metal oxalates is crucial, as oxalate is a known metabolite and can form precipitates in biological systems. The study of humboldtine provides a natural analog for understanding the crystallization and dissolution of this compound, which could have implications for iron metabolism and related disorders.

Conclusion

Humboldtine, as the natural form of this compound dihydrate, offers a unique window into biogeochemical processes occurring in organic-rich environments. This guide has provided a detailed overview of its known properties, formation mechanisms, and the experimental protocols necessary for its rigorous characterization. The presented data and methodologies are intended to support further research into this rare and fascinating mineral, potentially unlocking new applications in materials science and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Abstract: CALCIUM OXALATE IN COAL (2014 GSA Annual Meeting in Vancouver, British Columbia (19–22 October 2014)) [gsa.confex.com]

- 7. toc.library.ethz.ch [toc.library.ethz.ch]

- 8. Role of Oxalic Acid Overexcretion in Transformations of Toxic Metal Minerals by Beauveria caledonica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ferrous Oxalate: Anhydrous vs. Dihydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and dihydrate forms of ferrous oxalate (iron(II) oxalate). It delves into their synthesis, physicochemical properties, and thermal decomposition, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for professionals in research, materials science, and drug development who utilize this compound as a precursor or key chemical entity.

Physicochemical Properties

This compound exists in two primary forms: the anhydrous salt (FeC₂O₄) and the more commonly encountered dihydrate (FeC₂O₄·2H₂O).[1][2] Both are yellow, odorless powders with low solubility in water.[1][3] The dihydrate is known to occur naturally as the mineral humboldtine.[1][4] Key physical and chemical properties are summarized in the table below for easy comparison.

| Property | This compound Anhydrous | This compound Dihydrate |

| Chemical Formula | FeC₂O₄ | FeC₂O₄·2H₂O |

| Molar Mass | 143.86 g/mol [1] | 179.89 g/mol [1] |

| Appearance | Yellow powder[1] | Yellow powder[1][3] |

| Density | - | 2.28 g/cm³[1][5] |

| Solubility in water | - | 0.097 g/100ml (25 °C)[1][3] |

| CAS Number | 516-03-0[1] | 6047-25-2[1] |

Crystal Structure

This compound dihydrate is known to exist in two polymorphic forms: the thermodynamically stable α-form, which has a monoclinic crystal structure, and the β-form, which is orthorhombic.[6][7] The anhydrous form also exhibits polymorphism, with different structures (α- and β-FeC₂O₄) resulting from the dehydration of the respective dihydrate polymorphs. The crystal structure of the dihydrate consists of chains of oxalate-bridged iron(II) centers, with water molecules coordinating to the iron ions.[2][7]

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-FeC₂O₄·2H₂O | Monoclinic[4][7] | C2/c[7] | 10.134 | 5.256 | 9.920 | 127.8 |

| β-FeC₂O₄·2H₂O | Orthorhombic[4][6] | Cccm[4] | 11.96 | 5.59 | 9.87 | 90 |

Note: Lattice parameters can vary slightly between different reports.

Synthesis and Interconversion

The synthesis of this compound dihydrate is typically achieved through a precipitation reaction involving a soluble ferrous salt and oxalic acid or a soluble oxalate salt.[8] The anhydrous form is subsequently obtained by the controlled dehydration of the dihydrate.

Experimental Protocol: Synthesis of α-Ferrous Oxalate Dihydrate

Objective: To synthesize α-FeC₂O₄·2H₂O via a precipitation reaction.

Materials:

-

Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

2M Sulfuric acid (H₂SO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a solution of ferrous ammonium sulfate by dissolving a calculated amount in deionized water containing a small amount of 2M sulfuric acid to prevent oxidation of Fe²⁺.[8]

-

In a separate beaker, prepare a saturated solution of oxalic acid in deionized water at 95°C.

-

While stirring the ferrous ammonium sulfate solution, slowly add the hot oxalic acid solution. A yellow precipitate of this compound dihydrate will form immediately.[8]

-

Continue stirring for a period to ensure complete precipitation. For the α-polymorph, aging the solution at 80°C can be beneficial.[6]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with hot deionized water (95°C) until the filtrate is acid-free.

-

Dry the product in an oven at a temperature below the dehydration point, for instance at 90°C for 2 hours.

Experimental Protocol: Conversion to Anhydrous this compound

Objective: To prepare anhydrous this compound by dehydration of the dihydrate.

Materials:

-

This compound dihydrate (FeC₂O₄·2H₂O)

-

Tube furnace with atmosphere control

-

Crucible

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Place a known amount of this compound dihydrate into a crucible.

-

Place the crucible in the tube furnace.

-

Purge the furnace with an inert gas to create a non-oxidizing atmosphere.

-

Heat the sample to a temperature between 120°C and 200°C. The dehydration of the dihydrate occurs in this range.[1][9] A common temperature for complete dehydration is around 200-230°C.[9][10]

-

Hold at this temperature until the mass becomes constant, indicating the complete removal of water of crystallization.

-

Cool the sample to room temperature under the inert atmosphere to prevent rehydration and oxidation.

Thermal Decomposition

The thermal stability and decomposition pathway of this compound are crucial for its application as a precursor for iron oxides and other materials. The decomposition process is highly dependent on the surrounding atmosphere.

-

Dehydration: The dihydrate first loses its two water molecules to form the anhydrous compound. This process is endothermic and typically occurs between 120°C and 230°C.[1][9][10][11]

-

Decomposition of Anhydrous Form:

-

In an inert atmosphere (e.g., Nitrogen, Argon): Anhydrous this compound decomposes to form iron(II) oxide (FeO), carbon monoxide (CO), and carbon dioxide (CO₂).[12] However, FeO is unstable below 570°C and can disproportionate into metallic iron (Fe) and magnetite (Fe₃O₄).[12][13] The decomposition generally starts around 190°C.[1][8]

-

In an oxidizing atmosphere (e.g., Air): The decomposition products are iron(III) oxides, such as maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃), and carbon dioxide.[6][13] The exothermic oxidation of Fe²⁺ and CO occurs.[11]

-

In a reducing atmosphere (e.g., Hydrogen): The decomposition can lead to the formation of metallic iron and iron carbides.[12]

-

| Temperature Range (°C) | Atmosphere | Process | Products |

| 120 - 230 | Any | Dehydration[1][9] | FeC₂O₄, H₂O |

| > 190 | Inert (e.g., N₂) | Decomposition[1][12] | FeO (unstable), Fe, Fe₃O₄, CO, CO₂ |

| > 239.5 | Air | Decomposition & Oxidation[6] | α-Fe₂O₃, γ-Fe₂O₃, CO₂ |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To study the thermal decomposition of this compound dihydrate.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

This compound dihydrate sample (approx. 5-10 mg)

-

TGA sample pan (e.g., alumina or platinum)

-

Gases for atmosphere control (e.g., Nitrogen, Air)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the this compound dihydrate sample into the TGA pan.[14]

-

Place the pan in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen for inert, air for oxidizing) and set the gas flow rate.[15]

-

Program the temperature profile. A typical program would be to heat from room temperature to around 600-900°C at a constant heating rate (e.g., 10-20°C/min).[14][16]

-

Start the analysis and record the mass change as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition, from which the temperatures and mass losses of these events can be determined.[15]

Characterization

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases of this compound samples.

Materials:

-

Powder X-ray Diffractometer

-

This compound powder sample

-

Sample holder (e.g., zero-background holder)

-

Mortar and pestle (if particle size reduction is needed)

Procedure:

-

Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.[17]

-

Mount the powder onto the sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.[18]

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed.[19]

-

Initiate the scan and collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to reference patterns from databases (e.g., ICDD) to identify the crystalline phases present.

Applications in Drug Development and Materials Science

This compound is a key precursor in the synthesis of various advanced materials.[4][20]

-

Battery Materials: It is widely used as a precursor for the synthesis of lithium iron phosphate (LiFePO₄), a cathode material for lithium-ion batteries.[21] The thermal decomposition of this compound in the presence of lithium and phosphate sources yields the desired cathode material.[21]

-

Iron Oxides: Controlled thermal decomposition of this compound is a common method to produce various iron oxide nanoparticles, such as magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (α-Fe₂O₃), with applications in catalysis, pigments, and magnetic materials.[4][13][22]

-

Drug Development: While direct applications in signaling pathways are not prominent in the literature, its role as a source of ferrous ions is relevant. It has been explored in the context of anti-anemic drug preparations.[23] Furthermore, the iron oxide nanoparticles derived from it have potential in biomedical applications like drug delivery and magnetic resonance imaging (MRI).

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound forms.

Caption: Thermal decomposition pathways of this compound dihydrate under different atmospheres.

References

- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 2. This compound | 516-03-0 [chemicalbook.com]

- 3. wholesale Iron(II) oxalate dihydrate Crystalline - FUNCMATER [funcmater.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound dihydrate | 6047-25-2 [chemicalbook.com]

- 6. Crystalline-selected synthesis of this compound dihydrate from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 7. politesi.polimi.it [politesi.polimi.it]

- 8. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 9. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. stemed.site [stemed.site]

- 15. h-and-m-analytical.com [h-and-m-analytical.com]

- 16. mdpi.com [mdpi.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. mcgill.ca [mcgill.ca]

- 19. mse.washington.edu [mse.washington.edu]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. allanchem.com [allanchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Alpha this compound Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization [mdpi.com]

Unraveling the Structure of a Versatile Coordination Polymer: A Technical Guide to Ferrous Oxalate

For Immediate Release

This technical guide provides a comprehensive overview of the coordination polymer structure of ferrous oxalate, with a particular focus on its dihydrate form (FeC₂O₄·2H₂O). Addressed to researchers, scientists, and professionals in drug development, this document delves into the material's structural parameters, experimental synthesis and characterization protocols, and its thermal decomposition pathway. This compound serves as a significant precursor in the synthesis of various iron-based materials, making a thorough understanding of its structure and properties essential for advanced material design and application.

Core Structure and Polymorphism

This compound dihydrate (FeC₂O₄·2H₂O) is a coordination polymer characterized by a one-dimensional chain structure.[1][2] The backbone of this polymer consists of alternating ferrous ions (Fe²⁺) and oxalate anions (C₂O₄²⁻).[1] The iron(II) center adopts an octahedral coordination geometry.[3] Four of the coordination sites are occupied by oxygen atoms from two bridging oxalate ligands, which act as bidentate ligands. The remaining two axial positions are filled by water molecules.[4][5] These polymeric chains are further interconnected through hydrogen bonding between the coordinated water molecules and the oxalate oxygen atoms of adjacent chains, forming a three-dimensional supramolecular network.[4]

This compound dihydrate is known to exist in two polymorphic forms: the α-phase and the β-phase. The α-polymorph, which is isostructural with the mineral humboldtine, crystallizes in the monoclinic system with the space group C2/c.[4][5] The β-polymorph adopts an orthorhombic crystal system with the space group Cccm.[5][6] The conversion between these two phases is influenced by the synthesis conditions, with the β-phase typically forming at room temperature and the α-phase being obtained at elevated temperatures.[7]

Crystallographic Data

The crystallographic parameters for both the α and β polymorphs of this compound dihydrate have been determined through single-crystal and powder X-ray diffraction studies. A summary of this data is presented in Table 1 for comparative analysis.

| Parameter | α-Ferrous Oxalate Dihydrate | β-Ferrous Oxalate Dihydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Cccm |

| a (Å) | 12.0166 - 12.209 | 12.49 |

| b (Å) | 5.5526 - 5.56 | 8.08 |

| c (Å) | 9.865 - 9.95 | 5.55 |

| α (°) | 90 | 90 |

| β (°) | 128.2 - 128.536 | 90 |

| γ (°) | 90 | 90 |

| **Unit Cell Volume (ų) ** | 518.235 - 525.6 | 556.9 |

| Reference | [8] | [6] |

Table 1: Crystallographic Data for this compound Dihydrate Polymorphs. This table summarizes the key crystallographic parameters for the α and β phases of this compound dihydrate, providing a basis for their structural differentiation.

Experimental Protocols

The synthesis and characterization of this compound are crucial for obtaining materials with desired properties. The following sections detail the methodologies for the synthesis of both polymorphs and the key analytical techniques employed for their characterization.

Synthesis of α-Ferrous Oxalate Dihydrate

The α-polymorph is typically synthesized via a precipitation reaction at elevated temperatures.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Dilute sulfuric acid (optional, to prevent premature oxidation of Fe²⁺)

Procedure:

-

Prepare an aqueous solution of the ferrous salt. A small amount of dilute sulfuric acid can be added to maintain an acidic pH and prevent the oxidation of ferrous ions.

-

Prepare a separate aqueous solution of oxalic acid.

-

Heat both solutions to a desired temperature (e.g., 80 °C).[7]

-

Slowly add the oxalic acid solution to the ferrous salt solution with constant stirring. A yellow precipitate of this compound will form immediately.

-

Age the mixture at the elevated temperature for a specific period (e.g., 10 hours) to ensure the complete formation of the α-phase.[9]

-

Allow the precipitate to cool and settle.

-

Separate the precipitate by filtration.

-

Wash the collected solid several times with hot deionized water to remove any soluble impurities.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Synthesis of β-Ferrous Oxalate Dihydrate

The β-polymorph is generally obtained by conducting the precipitation reaction at room temperature.[7]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of the ferrous salt and oxalic acid at room temperature.

-

Slowly add the oxalic acid solution to the ferrous salt solution under vigorous stirring.

-

Continue stirring for a designated period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water.

-

Dry the β-ferrous oxalate dihydrate under vacuum at room temperature.

A mechanochemical synthesis approach has also been reported for the preparation of β-ferrous oxalate dihydrate nanosheets by grinding ferrous sulfate and oxalic acid.[9]

Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phase (α or β) of the synthesized this compound and for determining its crystallographic parameters.

Mössbauer Spectroscopy: This technique is particularly sensitive to the local coordination environment and oxidation state of the iron atoms, providing valuable information on the Fe(II) centers in the coordination polymer.[10]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is used to study the thermal stability and decomposition pathway of this compound dihydrate.[11] It allows for the determination of the dehydration and decomposition temperatures.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides insights into the coordination of the oxalate ligand and the presence of water molecules in the structure.[12]

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the surrounding atmosphere. The general pathway involves an initial dehydration step followed by the decomposition of the anhydrous this compound.

The following diagram illustrates the key stages of the thermal decomposition of this compound dihydrate.

Figure 1: Thermal Decomposition of this compound Dihydrate. This diagram illustrates the sequential dehydration and decomposition steps, highlighting the influence of the atmosphere on the final products.

The initial dehydration of this compound dihydrate typically occurs at temperatures ranging from 120 °C to 230 °C, resulting in the formation of anhydrous this compound.[3][13] Upon further heating above 190 °C, the anhydrous compound decomposes.[3] In an inert atmosphere, the decomposition products can include a mixture of iron(II) oxide (wüstite), metallic iron, magnetite (Fe₃O₄), carbon monoxide, and carbon dioxide.[11][14] In the presence of air, the decomposition leads to the formation of iron oxides such as magnetite and hematite (α-Fe₂O₃).[7]

Conclusion

This technical guide has provided a detailed examination of the coordination polymer structure of this compound dihydrate, including its polymorphism, crystallographic data, and experimental protocols for its synthesis and characterization. The elucidation of its thermal decomposition pathway further enhances the understanding of this versatile material. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, coordination chemistry, and drug development, facilitating the rational design and application of this compound and its derivatives.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Iron(II) oxalate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. politesi.polimi.it [politesi.polimi.it]

- 6. researchgate.net [researchgate.net]

- 7. Crystalline-selected synthesis of this compound dihydrate from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The thermal decomposition of this compound dihydrate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. scielo.br [scielo.br]

- 13. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Properties of Ferrous Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of ferrous oxalate (FeC₂O₄), with a primary focus on its common dihydrate form, α-FeC₂O₄·2H₂O, also known as the mineral humboldtine. This document summarizes key quantitative data, details experimental protocols for various spectroscopic techniques, and presents a visual representation of the thermal decomposition pathway of this compound dihydrate.

Introduction

This compound is a coordination polymer consisting of ferrous ions (Fe²⁺) and oxalate anions (C₂O₄²⁻). The dihydrate form, α-FeC₂O₄·2H₂O, is the most stable and commonly studied polymorph.[1] It features a monoclinic crystal structure with infinite linear chains of oxalate-bridged ferrous centers, where each iron atom is in a distorted octahedral coordination environment.[2][3] This coordination is completed by two water molecules.[2] The spectroscopic properties of this compound are of significant interest due to its role as a precursor in the synthesis of various iron oxides and advanced materials, its photocatalytic properties, and its applications in fields such as battery technology.[2][4]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound dihydrate.

Infrared (IR) Spectroscopy

Table 1: Summary of Infrared (IR) Vibrational Modes for α-FeC₂O₄·2H₂O

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3311 | O-H stretching of coordinated water | [2] |

| ~1605 | Antisymmetric O-C-O stretching | [2] |

| ~1361 | Symmetric O-C-O stretching | [2] |

| ~1313 | Symmetric O-C-O stretching | [2] |

| ~822 | C-C deformation | [2] |

| ~482 | Fe-O stretching | [2] |

Raman Spectroscopy

Table 2: Summary of Raman Vibrational Modes for α-FeC₂O₄·2H₂O

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 1469 | Strongest signal (likely C-O stretching) | [5] |

Mössbauer Spectroscopy

Table 3: Mössbauer Hyperfine Parameters for α-FeC₂O₄·2H₂O at Room Temperature

| Parameter | Value (mm/s) | Reference(s) |

| Isomer Shift (δ) | ~1.21 | [6] |

| Quadrupole Splitting (ΔE_Q) | ~1.76 | [6] |

The isomer shift is reported relative to α-Fe at room temperature.

UV-Vis Spectroscopy

The UV-Vis spectrum of solid this compound dihydrate is characterized by a broad absorption below 250 nm and another shallow minimum at around 330 nm.[7] The material typically appears as a yellow-brownish powder or bright yellow single crystals.[7] In aqueous solutions, Fe(II)-oxalate complexes exhibit absorption bands in the region of 330-380 nm.[8] The band gap energy for α-FeC₂O₄·2H₂O has been reported to be approximately 2.77 eV.[9]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key spectroscopic techniques used for its characterization.

Synthesis of α-Ferrous Oxalate Dihydrate (α-FeC₂O₄·2H₂O)

A common method for the synthesis of α-FeC₂O₄·2H₂O involves the reaction of a ferrous salt with oxalic acid or a soluble oxalate salt in an aqueous solution.[2] For the preparation of high-quality single crystals suitable for spectroscopic analysis, a hydrothermal synthesis approach is often employed.[2]

Materials:

-

Metallic iron (or a ferrous salt such as ferrous ammonium sulfate)

-

Oxalic acid

-

Deionized water

-

Inert gas (e.g., Argon)

Procedure:

-

All manipulations should be carried out under an inert atmosphere to prevent the oxidation of Fe(II) to Fe(III).[7]

-

A solution of a ferrous salt is prepared by dissolving it in deionized water. Alternatively, metallic iron can be dissolved in an acidic solution.

-

A solution of oxalic acid is prepared in deionized water.

-

The ferrous salt solution is slowly added to the oxalic acid solution with constant stirring. A slight excess of oxalic acid is often used to promote the formation of the α-polymorph.[1]

-

A yellow precipitate of this compound dihydrate will form.[10]

-

For single crystal growth, the reaction mixture can be transferred to a Teflon-lined autoclave and heated (e.g., at 120 °C) for a specified period.[2]

-

The resulting precipitate or crystals are collected by filtration, washed with deionized water until the filtrate is acid-free, and dried under vacuum over a desiccant.[2]

For Mössbauer spectroscopy, ⁵⁷Fe-enriched metallic iron is used as the starting material.[2] For studies involving deuterated samples, D₂O is used as the solvent.[2]

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the oxalate ligand, coordinated water molecules, and the Fe-O bond.

Methodology:

-

Sample Preparation: The this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. For example, a Bruker EQUINOX-55 instrument.[1]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Analysis: The positions and shapes of the absorption bands are analyzed and assigned to specific molecular vibrations.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy.

Methodology:

-

Sample Preparation: The powdered sample is placed directly onto a microscope slide.[5]

-

Instrumentation: A Raman microscope, such as a DXR3xi Raman Imaging Microscope (Nicolet), equipped with a laser source (e.g., 785 nm Nd:YAG laser) is used.[1][5]

-

Data Acquisition: Spectra are collected from the powdered sample.

-

Analysis: The Raman shifts are analyzed to identify the characteristic vibrational modes of the compound.

Mössbauer Spectroscopy

Objective: To probe the nuclear environment of the ⁵⁷Fe atoms, providing information on their oxidation state, spin state, and the symmetry of the coordination environment.

Methodology:

-

Sample Preparation: A powdered sample of ⁵⁷Fe-enriched this compound is placed in a sample holder.

-

Instrumentation: A conventional constant acceleration Mössbauer spectrometer is used in transmission geometry with a ⁵⁷Co/Rh source.[1]

-

Data Acquisition: The spectrum is recorded at room temperature.[1]

-

Analysis: The spectrum is fitted to Lorentzian line shapes to extract the hyperfine parameters: isomer shift (δ) and quadrupole splitting (ΔE_Q). The isomer shift is calibrated against an α-Fe foil at room temperature.[1]

UV-Vis Spectroscopy

Objective: To study the electronic transitions within the this compound complex.

Methodology:

-

Sample Preparation: For solid-state analysis, a powdered sample is used, and the reflectance spectrum is measured. For solution-phase analysis, this compound is dissolved in an appropriate solvent.

-

Instrumentation: A UV-Vis spectrophotometer with a diffuse reflectance accessory for solid samples.

-

Data Acquisition: The reflectance (for solids) or absorbance (for solutions) is measured over the ultraviolet and visible range (e.g., 200-800 nm).

-

Analysis: The absorption maxima are identified and can be used to calculate the band gap energy for solid samples.

X-ray Absorption Spectroscopy (XAS)

While less common for this compound compared to other techniques, XAS can provide detailed information about the local atomic structure and oxidation state of the iron atoms.

Objective: To determine the Fe K-edge energy and analyze the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) to understand the electronic and local atomic structure.

Methodology:

-

Sample Preparation: A thin, uniform layer of the powdered sample is prepared.

-

Instrumentation: A synchrotron radiation source is required to provide a high-flux, tunable X-ray beam.

-

Data Acquisition: The X-ray absorption is measured as a function of energy around the Fe K-edge (~7125 eV).

-

Analysis: The position of the absorption edge in the XANES spectrum confirms the divalent oxidation state of the iron. The oscillations in the EXAFS region can be analyzed to determine the coordination number and bond distances of the neighboring atoms.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Thermal Decomposition Pathway of this compound Dihydrate

The thermal decomposition of this compound dihydrate proceeds through several stages, with the final products depending on the atmosphere. The following diagram illustrates a typical decomposition pathway in an inert or self-generated atmosphere.

Caption: Thermal Decomposition of this compound.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. politesi.polimi.it [politesi.polimi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Alpha this compound Dihydrate from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

synthesis of ferrous oxalate from ferrous sulfate and oxalic acid

Application Notes: Synthesis and Utility of Ferrous Oxalate

Introduction

This compound (FeC₂O₄), typically obtained as the dihydrate (FeC₂O₄·2H₂O), is a light yellow crystalline powder with significant applications ranging from industrial pigments to precursors for advanced materials.[1] For researchers and professionals in drug development, this compound is particularly noteworthy for its use in pharmaceutical formulations and as a key intermediate.[1] Its role as a raw material for synthesizing lithium iron phosphate (LFP) for batteries highlights the compound's importance in modern technology, where high purity is critical.[1][2] Furthermore, studies have explored its application in anti-anemic drug preparations, demonstrating its potential in therapeutic contexts.[3][4][5]

Key Applications for Researchers:

-

Pharmaceutical Intermediate: this compound serves as a stable iron(II) source and is used as an intermediate in the synthesis of pharmaceutical products.[1] Its use in anti-anemic formulations is a key area of interest.[4]

-

Precursor for Advanced Materials: It is a crucial precursor for creating cathode materials like lithium iron phosphate (LFP) for lithium-ion batteries.[1] The purity and particle morphology of the initial this compound directly impact the electrochemical performance of the final LFP material.[2]

-

Catalysis: Iron-based catalytic systems, including those derived from iron oxalate, are investigated for processes such as glycerol oxidation to produce formic acid.[6]

-

Photocatalysis: Iron oxalate has been synthesized and applied in the photocatalytic degradation of organic pollutants like Rhodamine B from wastewater.[7]

Chemical Synthesis Pathway

The is a straightforward precipitation reaction. An aqueous solution of ferrous sulfate is reacted with an aqueous solution of oxalic acid, leading to the formation of insoluble this compound dihydrate, which precipitates out of the solution.

Caption: Chemical reaction for this compound synthesis.

Experimental Protocols

This section provides a detailed protocol for the laboratory synthesis of this compound dihydrate from ferrous sulfate (or a common precursor, ferrous ammonium sulfate) and oxalic acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from kinetic studies and general laboratory procedures.[6][8][9]

1. Materials and Reagents:

-

Ferrous Ammonium Sulfate Hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] or Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Deionized Water

-

Dilute Sulfuric Acid (e.g., 3 M H₂SO₄) (optional, to prevent premature oxidation)[10]

-

Acetone (for washing)[10]

2. Equipment:

-

Three-neck glass reactor or Erlenmeyer flask[8]

-

Heating and stirring mantle or hot plate with magnetic stirrer[8]

-

Thermocouple or thermometer

-

Buchner funnel and filtering flask[10]

-

Drying oven

-

Analytical balance

3. Procedure:

-

Prepare Reactant Solutions:

-

Solution A (Iron Source): Prepare an aqueous solution of ferrous sulfate. For a typical experiment, dissolve a specific concentration, for example, 16 mmol·L⁻¹ of ferrous ammonium sulfate, in deionized water.[8] A few drops of dilute sulfuric acid can be added to stabilize the Fe²⁺ ions.[9][10]

-

Solution B (Precipitating Agent): Prepare an aqueous solution of oxalic acid. A typical concentration used is 60 mmol·L⁻¹ of oxalic acid.[8]

-

-

Reaction and Precipitation:

-

Set up the reactor with stirring and temperature control. Maintain the reaction temperature at a constant value, for example, 25 °C.[8]

-

Slowly add the ferrous sulfate solution (Solution A) to the oxalic acid solution (Solution B) under continuous stirring.[11]

-

A yellow precipitate of this compound dihydrate (FeC₂O₄·2H₂O) will form rapidly.[8][9]

-

Continue stirring the mixture for a set duration (e.g., 45 minutes to 4 hours) to allow the reaction to complete and for particle growth (aging).[11][12]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.[10]

-

Separate the solid product from the mother liquor via vacuum filtration using a Buchner funnel.[10][11]

-

Wash the collected precipitate several times with hot deionized water to remove unreacted reagents and byproducts.[9]

-

Perform a final wash with acetone to facilitate drying.[10]

-

-

Drying:

Safety Precautions:

-

Oxalic acid is poisonous and corrosive. It can cause severe irritation and burns to the skin, eyes, and respiratory tract. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

Caption: General experimental workflow for synthesis.

Data Presentation: Reaction Parameters and Product Characteristics

The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from experimental studies.

Table 1: Effect of Reactant Concentration on this compound Precipitation Data adapted from kinetic studies at 25 °C.[8][14]

| Ferrous Ammonium Sulfate (FAS) Conc. (mmol·L⁻¹) | Oxalic Acid (OA) Conc. (mmol·L⁻¹) | Observation |

| 2 | 60 | Slower initial precipitation rate.[8] |

| 8 | 60 | Moderate initial precipitation rate.[8][15] |

| 16 | 60 | Faster initial precipitation rate.[8][15] |

| 16 | 40 | Precipitation rate is not significantly affected by OA concentration.[8] |

| 16 | 80 | Precipitation rate is not significantly affected by OA concentration.[8] |

Table 2: Physical and Chemical Properties of Synthesized this compound

| Property | Value / Description | Source(s) |